Bienvenue dans la boutique en ligne BenchChem!

Rivastigmine Tartrate

Neuroscience Enzyme Inhibition Drug Mechanism

Rivastigmine Tartrate (CAS 129101-54-8) is a uniquely differentiated cholinesterase inhibitor for neurodegeneration research. Its dual, pseudo-irreversible inhibition of both AChE and BuChE (BuChE IC50 = 0.037 μM) makes it essential for studies of cholinergic deficits and amyloid plaque dynamics where AChE-selective agents are inadequate. For in vivo models requiring consistent target engagement with minimal GI confounds, the compound’s PK profile supports transdermal delivery to reduce plasma fluctuations. It also serves as a benchmark CNS delivery compound, demonstrating a 1.95-fold brain DTI improvement, and is the preferred tool for Alzheimer’s research in subpopulations with vascular risk factors. Choose this compound for validated target specificity and translational relevance.

Molecular Formula C18H28N2O8
Molecular Weight 400.4 g/mol
CAS No. 129101-54-8
Cat. No. B001189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivastigmine Tartrate
CAS129101-54-8
Synonyms(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen
Molecular FormulaC18H28N2O8
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1
InChIKeyGWHQHAUAXRMMOT-MBANBULQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 350 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Rivastigmine Tartrate (CAS 129101-54-8) Baseline Scientific and Procurement Profile


Rivastigmine Tartrate (CAS 129101-54-8) is a carbamate-based cholinesterase inhibitor that functions as a slowly reversible, centrally selective dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. Its primary therapeutic application is the symptomatic treatment of mild to moderate Alzheimer's disease [2]. Unlike other agents in its class, it exhibits a unique pseudo-irreversible mechanism due to its carbamoylating activity, which prolongs its duration of action [3]. This compound is commercially available in both oral and transdermal patch formulations, with the latter designed to mitigate gastrointestinal side effects via a modified pharmacokinetic profile [4].

Procurement Rationale: Why Rivastigmine Tartrate Cannot Be Freely Interchanged with Other Cholinesterase Inhibitors


In procurement and research contexts, Rivastigmine Tartrate is not freely interchangeable with other cholinesterase inhibitors due to a unique dual-inhibition profile and a distinct, slowly reversible mechanism that contrasts with the rapidly reversible, AChE-selective actions of donepezil and galantamine [1]. These mechanistic differences lead to divergent clinical and pharmacokinetic outcomes, particularly in terms of tolerability, the ability to use a transdermal delivery system to reduce adverse events, and a differentiated efficacy profile in patient subpopulations with vascular risk factors [2]. The evidence presented below provides the quantitative foundation for selecting this compound for a specific experimental or clinical context.

Quantitative Evidence Guide: Rivastigmine Tartrate's Differentiated Performance vs. Donepezil, Galantamine, and Other Cholinesterase Inhibitors


Dual Cholinesterase Inhibition: Potency and Selectivity Profile of Rivastigmine Tartrate vs. In-Class Comparators

Rivastigmine Tartrate is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In contrast, donepezil and galantamine are selective for AChE and exhibit little to no BuChE inhibition. This dual inhibition is quantitatively defined by specific IC50 values: Rivastigmine Tartrate demonstrates an IC50 of 4.15 μM for AChE and 0.037 μM for BuChE [1]. Donepezil and galantamine, in separate head-to-head studies, are characterized as AChE-selective inhibitors with minimal BuChE activity [2].

Neuroscience Enzyme Inhibition Drug Mechanism

Clinical Cognitive Efficacy: ADAS-Cog Improvement with High-Dose Rivastigmine Tartrate vs. Placebo

In a 26-week, randomized, placebo-controlled trial (n=699), high-dose Rivastigmine Tartrate (6-12 mg/day) produced a 4.94-point improvement on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) compared to placebo [1]. This drug-vs-placebo difference is a benchmark for efficacy in this class. For comparison, a systematic review of clinical trials reported that treatment with donepezil, rivastigmine, or galantamine all resulted in significantly better cognitive performance on the ADAS-Cog compared to placebo, but head-to-head comparisons were limited and did not show robust support for any single agent's superiority [2].

Alzheimer's Disease Cognitive Assessment Clinical Trial

Transdermal Patch Pharmacokinetics: Reduced Plasma Fluctuation and Improved Tolerability vs. Oral Formulation

The Rivastigmine transdermal patch is a key differentiator from oral cholinesterase inhibitors. Pharmacokinetic studies comparing the 10 cm² patch to the 6 mg twice-daily oral capsule demonstrate that the patch provides comparable overall drug exposure (AUC) but with significantly reduced plasma concentration fluctuations [1]. Specifically, the patch prolongs Tmax to 8 hours, lowers Cmax, and minimizes peak-to-trough variability, a profile directly linked to a lower incidence of gastrointestinal adverse events (e.g., nausea, vomiting) that frequently limit oral therapy [2].

Pharmacokinetics Drug Delivery Tolerability

Nose-to-Brain Direct Transport: Enhanced Brain Targeting and Bioavailability vs. Intravenous Delivery

Preclinical studies have validated the potential for intranasal delivery of Rivastigmine Tartrate to achieve direct nose-to-brain transport, bypassing the blood-brain barrier and systemic circulation. In a rat model, intranasal administration resulted in an absolute bioavailability of 73.58% and a Drug Targeting Index (DTI) of 195.27% relative to intravenous injection, indicating significantly more efficient brain uptake [1]. Furthermore, 48.79% of the drug was absorbed directly from the nasal cavity into the brain, with the elimination half-life in brain tissue prolonged by 1.4-fold compared to intravenous administration [1].

Drug Delivery Pharmacokinetics Brain Targeting

Subgroup Efficacy in Alzheimer's Patients with Vascular Risk Factors: A Differentiated Clinical Response

A subgroup analysis of a placebo-controlled trial revealed that Rivastigmine Tartrate provides a more pronounced clinical benefit in Alzheimer's disease patients with concurrent vascular risk factors (VRF) compared to those without VRF. While patients without VRF also improved, the treatment effect size for measures of cognition (ADAS-Cog), activities of daily living (PDS), and global functioning (CIBIC-Plus) was larger in the VRF subgroup [1]. This differential effect has not been consistently reported for other cholinesterase inhibitors in a similarly quantifiable manner [2].

Alzheimer's Disease Vascular Risk Factors Subgroup Analysis

Optimal Research and Procurement Scenarios for Rivastigmine Tartrate Based on Differentiated Evidence


Investigating the Role of Butyrylcholinesterase (BuChE) in Alzheimer's Disease Pathophysiology

This scenario leverages Rivastigmine Tartrate's unique status as a dual AChE/BuChE inhibitor with nanomolar potency for BuChE (IC50 = 0.037 μM). This is a direct application of the evidence from Section 3, Item 1 [1]. Researchers seeking to delineate the contribution of BuChE to cholinergic deficits, amyloid plaque formation, and disease progression should select this compound over AChE-selective agents like donepezil or galantamine, which lack meaningful BuChE activity [2].

Preclinical and Clinical Studies Requiring a Tolerability-Optimized Cholinesterase Inhibitor for Chronic Dosing

For long-term in vivo studies or clinical trial designs where gastrointestinal adverse events (e.g., nausea, vomiting) are a primary concern and potential confounder, the transdermal patch formulation of Rivastigmine is the preferred choice. As quantified in Section 3, Item 3, the patch reduces plasma concentration fluctuations by 85% compared to oral capsules, directly mitigating dose-limiting side effects while maintaining comparable drug exposure [3]. This facilitates higher and more consistent target engagement.

Research on Novel Intranasal and Nanoparticle-Based Drug Delivery Systems for CNS Targeting

The data presented in Section 3, Item 4, showing a 1.95-fold improvement in brain Drug Targeting Index (DTI) and 48.79% direct nose-to-brain transport for Rivastigmine Tartrate makes it an ideal model compound for investigating innovative CNS delivery technologies [4]. Researchers developing and testing intranasal formulations, nanoparticle carriers, or other strategies to bypass the blood-brain barrier can use Rivastigmine as a benchmark for assessing improvements in brain bioavailability and targeting efficiency.

Focused Research on Alzheimer's Disease in Patient Populations with Concurrent Vascular Risk Factors

Based on the subgroup analysis evidence in Section 3, Item 5, Rivastigmine Tartrate is the most appropriate ChEI for studies specifically enrolling Alzheimer's disease patients with vascular risk factors, such as hypertension or diabetes. The data indicate an approximately 38% larger treatment effect on cognition in this population compared to those without VRF [5]. This differentiated efficacy profile provides a strong rationale for its use in translational research and clinical studies focused on this prevalent AD subtype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivastigmine Tartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.